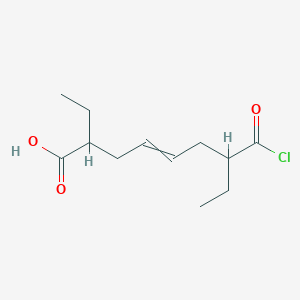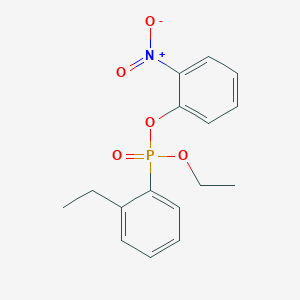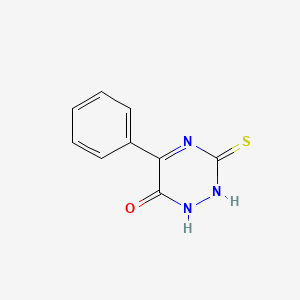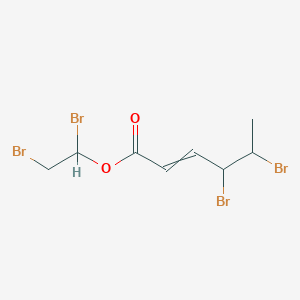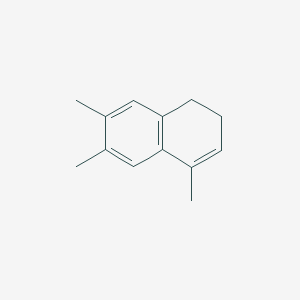
4,6,7-Trimethyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trimethyl-1,2-dihydronaphthalene is a chemical compound known for its distinctive aroma, often described as petrol or kerosene-like. This compound is particularly notable in the context of wine, especially aged Rieslings, where it contributes to the characteristic aroma profile . Chemically, it belongs to the class of C13-norisoprenoids, which are derived from isoprenoids by the loss of methylene groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6,7-Trimethyl-1,2-dihydronaphthalene can be synthesized in the laboratory from ionones, specifically α-ionone or β-ionone . The synthesis involves a series of chemical reactions, including cyclization and methylation, under controlled conditions to achieve the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced through the degradation of carotenoids such as β-carotene and lutein . This process can be optimized for large-scale production by controlling factors such as temperature, pH, and the presence of catalysts.
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its aromatic properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, changing its chemical behavior and applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4,6,7-Trimethyl-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the behavior of norisoprenoids and their derivatives.
Biology: Research into the biological effects of this compound includes its potential impact on cellular processes and metabolic pathways.
Medicine: While not widely used in medicine, the compound’s unique properties make it a subject of interest for potential therapeutic applications.
Mechanism of Action
The mechanism by which 4,6,7-Trimethyl-1,2-dihydronaphthalene exerts its effects involves its interaction with various molecular targets and pathways. In the context of wine, the compound is formed through the degradation of carotenoids, which are present in grapes . The formation of this compound is influenced by factors such as sunlight exposure and water stress during grape growth . The compound’s aromatic properties are a result of its specific molecular structure, which interacts with olfactory receptors to produce the characteristic petrol-like aroma .
Comparison with Similar Compounds
4,6,7-Trimethyl-1,2-dihydronaphthalene can be compared with other similar compounds, such as:
Vitispiranes: These are isomeric compounds that are biosynthetically related to this compound.
Riesling Acetal: This compound is a precursor to this compound and can convert to it under certain conditions.
Uniqueness: What sets this compound apart is its significant impact on the aroma profile of aged Riesling wines. Its formation and concentration are influenced by specific viticultural and winemaking practices, making it a unique marker for wine aging and quality .
Properties
CAS No. |
62668-66-0 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4,6,7-trimethyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
ZZTWNDNTMYVCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1C=C(C(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-1-phenylbicyclo[5.1.0]octane](/img/structure/B14531903.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol](/img/structure/B14531908.png)
![4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B14531913.png)
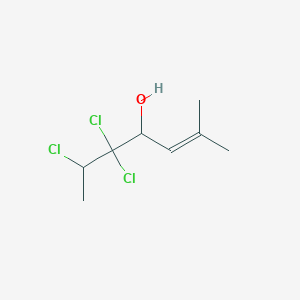
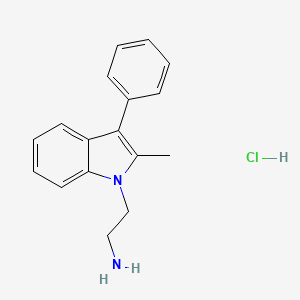
![Trimethyl[1-(phenylsulfanyl)heptyl]silane](/img/structure/B14531918.png)
![5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine](/img/structure/B14531923.png)
![N-[4-(N-Hydroxyethanimidoyl)phenyl]-N'-phenylthiourea](/img/structure/B14531924.png)
